molecular formula C6H8N2O B092262 2,3-dimethylpyrimidin-4-one CAS No. 17758-38-2

2,3-dimethylpyrimidin-4-one

Cat. No.: B092262
CAS No.: 17758-38-2
M. Wt: 124.14 g/mol
InChI Key: AHQSDTAPZOQQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethylpyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine-N-oxide with reagents such as sulfuric acid and potassium nitrate . The reaction is carried out at temperatures ranging from -10°C to 120°C, resulting in the formation of the desired pyrimidinone compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Environmental considerations, such as minimizing the use of hazardous reagents and reducing waste, are also important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-dimethylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.

Scientific Research Applications

2,3-dimethylpyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylpyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,3-dimethylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 2 and 3 can affect the compound’s electronic properties and its interactions with molecular targets.

Properties

CAS No.

17758-38-2

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3

InChI Key

AHQSDTAPZOQQBJ-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=O)N1C

Canonical SMILES

CC1=NC=CC(=O)N1C

Synonyms

2,3-Dimethylpyrimidin-4(3H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.